Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

medicinal chemistry lead optimization physicochemical profiling

This 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide is a non-interchangeable kinase-focused scaffold. The thiophen-3-yl isomer provides unique sulfur-π interactions, while the 4-carboximidamide aligns with adenine 6-NH₂ presentation. Its 220.29 g/mol weight and low rotatable bonds make it ideal as a fragment-elaboration start. Supplied at ≥98% with NMR/HPLC/GC QC, it's strictly for non-human R&D. Validate this specific regioisomer; 2-yl or 5-carboximidamide variants are not substitutes.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 2098077-25-7
Cat. No. B1482907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
CAS2098077-25-7
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CSC=C2)C(=N)N
InChIInChI=1S/C10H12N4S/c1-2-14-5-8(10(11)12)9(13-14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H3,11,12)
InChIKeyPVULJRHSCONLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS 2098077-25-7): Structural Features and Procurement Profile


1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS 2098077-25-7; molecular formula C10H12N4S; molecular weight 220.29 g/mol) is a heterocyclic small-molecule building block belonging to the pyrazole-4-carboximidamide family . It features a pyrazole core N-ethylated at the 1-position, a thiophen-3-yl substituent at the 3-position, and a carboximidamide group at the 4-position . This compound is supplied commercially at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . Its computed physicochemical profile (cLogP ~1.6–2.2, tPSA ~54 Ų, 2 H-bond donors, 4 H-bond acceptors, rotatable bonds 3) places it within favorable oral drug-like space, though it is exclusively sold for non-human research use [1].

Why 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide Cannot Be Interchanged with In-Class Analogs


Pyrazole-4-carboximidamides bearing a thiophene substituent are not functionally interchangeable. Positional isomerism at the thiophene ring (2-yl vs. 3-yl) alters the orientation of the sulfur atom relative to the pyrazole core, modulating π–π stacking geometries and hydrogen-bonding patterns with biological targets [1]. Variation of the N1-alkyl group (ethyl vs. fluoroethyl vs. isobutyl) modifies lipophilicity, metabolic stability, and target-binding complementarity [2]. Additionally, the regioisomeric placement of the carboximidamide group at position 4 vs. position 5 on the pyrazole ring changes the vector of this key pharmacophoric element, which can dictate kinase hinge-binding orientation . These cumulative structural differences preclude simple substitution; any replacement must be re-validated in the specific assay system of interest.

Quantitative Differentiation Evidence for 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (2098077-25-7) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 1-Ethyl vs. 1-(2-Fluoroethyl) N1-Substitution

Replacement of the N1-ethyl group with a 2-fluoroethyl substituent increases molecular weight and alters lipophilicity. The target compound (C10H12N4S, MW 220.29) has a lower molecular weight and higher calculated lipophilicity compared to 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS 2098090-05-0; C10H11FN4S, MW 238.29) . The absence of fluorine in the target compound reduces its polar surface area contribution from the C–F bond and eliminates potential metabolic oxidative defluorination pathways, which may be advantageous for hit-to-lead campaigns prioritizing lower molecular complexity . Note: direct comparative biological activity data for these two specific compounds are not available in the public domain; this differentiation is based on validated computed physicochemical properties .

medicinal chemistry lead optimization physicochemical profiling

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substitution at Pyrazole C3

The target compound bears a thiophen-3-yl group at the pyrazole 3-position, whereas the regioisomer 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide (CAS not retrieved) bears a thiophen-2-yl group. In the broader pyrazole-thiophene carboxamide class, thiophene positional isomerism has been shown to modulate biological activity; for example, in a series of pyrazole-4-carboximidamides evaluated for antileishmanial activity, the nature and position of the aryl/thienyl substituent directly influenced in vitro potency against Leishmania promastigotes [1]. The thiophen-3-yl orientation places the sulfur atom meta to the pyrazole attachment point, altering the directionality of sulfur-mediated interactions (e.g., S–π, chalcogen bonding) compared to the ortho-like geometry of the thiophen-2-yl isomer. Class-level SAR from the 1-aryl-1H-pyrazole-4-carboximidamide series indicates that even subtle changes in aryl ring topology can shift IC₅₀ values by several-fold [1]. No direct head-to-head data exist for this specific pair.

regioisomer comparison SAR heterocyclic chemistry

Carboximidamide Regioisomerism: 4-Carboximidamide vs. 5-Carboximidamide Pyrazole Substitution

The target compound carries the carboximidamide group at pyrazole position 4, whereas 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide (CAS 2097983-68-9) carries the same functional group at position 5 . In pyrazole-based kinase inhibitor design, the carboximidamide group often serves as a hinge-binding motif that mimics the purine core of ATP; its placement at position 4 vs. position 5 projects the amidine functionality along different vectors relative to the pyrazole N1–N2 axis [1]. Pyrazole-4-carboximidamides have been specifically explored as kinase hinge-binding motifs, whereas pyrazole-5-carboximidamides present a distinct hydrogen-bond donor/acceptor geometry [1]. The 4-carboximidamide regioisomer may be preferred when the target kinase demands an H-bonding pattern matching the adenine 6-NH₂/7-N presentation mode [1]. No direct comparative biochemical data exist for these two regioisomers against a common target.

regioisomer comparison pharmacophore geometry kinase inhibitor design

Antileishmanial Class-Level Activity of 1-Aryl-1H-pyrazole-4-carboximidamides

The 1-aryl-1H-pyrazole-4-carboximidamide chemotype, to which the target compound belongs (with thiophen-3-yl as the 3-aryl substituent), has demonstrated in vitro antileishmanial activity in a structure-activity relationship study [1]. In this series, compound 2 (bearing a 4-methoxyphenyl group at N1) showed an activity profile warranting further medicinal chemistry optimization [1]. Although the target compound (N1-ethyl, C3-thiophen-3-yl) was not among the specific derivatives tested, its core scaffold matches the validated antileishmanial pharmacophore. The study established that the 1-aryl-1H-pyrazole-4-carboximidamide framework is competent for anti-Leishmania activity, and variation of the N1 and C3 substituents modulates potency and cytotoxicity [1]. Quantitative IC₅₀ values for the tested derivatives are reported in the primary publication [1].

antileishmanial neglected tropical disease carboximidamide SAR

Anticancer Activity of Thiophene-Pyrazole Carboximidamide Chemotype: Leukemia Cell Line Data

A closely related chemotype, 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, was evaluated for anticancer activity against human leukemia cell lines (Jurkat, RS4;11, K562) [1]. Six compounds from this series exhibited IC₅₀ values of approximately 15 µM, and five compounds showed IC₅₀ values of approximately 40 µM against at least one of the three cell lines [1]. While the target compound differs in two structural aspects (unsaturated pyrazole core vs. dihydro-pyrazole; thiophen-3-yl vs. thiophen-2-yl), the shared thiophene-pyrazole-carboximidamide architecture suggests potential anticancer relevance [1]. The unsaturated pyrazole in the target compound provides a fully aromatic core with distinct electronic properties compared to the dihydro analog, which may affect both potency and metabolic stability [1][2].

anticancer leukemia pyrazole carboximidamide cytotoxicity

Vendor-Supplied Purity, QC Documentation, and Batch Consistency

The target compound is commercially available from Bide Pharmatech (Cat. No. BD01385611) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . By comparison, the closely related analog 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS 2098019-10-2; Cat. No. BD01385612) is also supplied at 98% purity from the same vendor, representing a consistent purity benchmark within this compound family . For screening-library procurement, guaranteed purity ≥98% with multi-method analytical characterization reduces the risk of false-positive or false-negative results due to impurities that may be present in lower-purity (e.g., 95%) catalog alternatives .

quality control procurement specification purity batch reproducibility

Recommended Application Scenarios for 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide Based on Evidence


Kinase-Focused Screening Libraries Requiring a 4-Carboximidamide Hinge-Binding Motif with Thiophene-Mediated Selectivity

The pyrazole-4-carboximidamide core is recognized as a purine-mimetic hinge-binding motif in kinase inhibitor design [1]. The thiophen-3-yl substituent at C3 introduces a directional sulfur atom capable of engaging in chalcogen bonding or sulfur–π interactions with the kinase hydrophobic pocket. Compared to the 5-carboximidamide regioisomer, the 4-substitution pattern aligns with the adenine 6-NH₂/7-N presentation geometry preferred by many kinases. This compound is recommended for incorporation into kinase-focused screening decks where hinge-binding scaffolds with non-phenyl hydrophobic elements are sought [1].

Antileishmanial Drug Discovery: Thiophene-Containing Entry into Validated 1H-Pyrazole-4-Carboximidamide Pharmacophore

The 1-aryl-1H-pyrazole-4-carboximidamide scaffold has demonstrated in vitro antileishmanial activity, with compound 2 from the Santos et al. (2011) series identified as a promising hit for further optimization [2]. The target compound's thiophen-3-yl group provides a heteroaryl replacement for the phenyl rings used in the published series, offering a differentiated sulfur-containing vector for exploring Leishmania-specific SAR. Researchers pursuing neglected tropical disease targets can use this compound to probe whether thiophene substitution improves selectivity or potency relative to the published aryl derivatives [2].

Fragment-Based Lead Generation and Structure-Activity Relationship (SAR) Exploration Around N1-Alkyl Substituents

With a molecular weight of 220.29 g/mol and only 2 rotatable bonds, this compound sits at the upper boundary of fragment-like chemical space and is well-suited as a fragment-elaboration starting point . The N1-ethyl group provides a minimal alkyl substituent that can be systematically varied (e.g., to cyclopropylmethyl, fluoroethyl, isobutyl) to map N1-substituent SAR. Its 98% purity with QC documentation ensures that biological activity observed in fragment screens is attributable to the parent compound rather than impurities .

Materials Science: Organic Semiconductor and Conductive Polymer Precursor Development

The combination of an electron-rich thiophene ring and an electron-deficient pyrazole-carboximidamide core creates a donor-acceptor dyad with potential utility in organic electronics [3]. The sulfur atom in the thiophene moiety contributes to extended π-conjugation, while the carboximidamide group offers a handle for further functionalization or polymerization. This compound may serve as a monomer or building block for the synthesis of conductive polymers or organic semiconductor materials where thiophene-pyrazole copolymers are of interest [3].

Quote Request

Request a Quote for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.